Cas no 1804840-48-9 (3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid)

3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid
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- インチ: 1S/C8H4F3IN2O5/c9-8(10,11)19-7-3(12)1-5(14(17)18)4(13-7)2-6(15)16/h1H,2H2,(H,15,16)
- InChIKey: BHACYCTZJKFYPV-UHFFFAOYSA-N
- ほほえんだ: IC1=C(N=C(CC(=O)O)C(=C1)[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 105
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029090779-1g |
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid |
1804840-48-9 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acidに関する追加情報
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic Acid: A Comprehensive Overview
3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid, also known by its CAS number 1804840-48-9, is a highly specialized organic compound with significant potential in various fields of research and application. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and versatility in synthetic chemistry. The presence of multiple functional groups, including the iodo, nitro, trifluoromethoxy, and acetic acid moieties, makes this compound particularly interesting for researchers exploring its biological, pharmacological, and material science applications.
The synthesis of 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid involves a series of carefully designed multi-step reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules with high purity and yield. The key steps typically include the introduction of the trifluoromethoxy group via nucleophilic aromatic substitution, followed by nitration and iodination at specific positions on the pyridine ring. The final step involves the attachment of the acetic acid group through a coupling reaction, ensuring optimal regioselectivity and stereochemistry.
One of the most promising areas of research for this compound is its potential application in drug discovery. The combination of electron-withdrawing groups (such as nitro and trifluoromethoxy) and the electron-donating acetic acid moiety creates a unique electronic environment on the pyridine ring. This makes the compound an excellent candidate for exploring interactions with various biological targets, including enzymes, receptors, and ion channels. Recent studies have demonstrated that this compound exhibits selective binding affinity towards certain G-protein coupled receptors (GPCRs), making it a valuable tool in the development of novel therapeutic agents.
In addition to its biological applications, 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid has shown remarkable properties in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been extensively studied. These SAMs exhibit excellent stability under harsh conditions, making them ideal candidates for use in sensors, catalysis, and surface modification applications. Furthermore, the compound's ability to act as a precursor for metal-organic frameworks (MOFs) has opened new avenues for its use in gas storage and separation technologies.
The structural characterization of this compound has been achieved through advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. These studies have provided detailed insights into its molecular geometry, confirming the positions of all substituents on the pyridine ring. Such precise structural information is crucial for understanding its reactivity and functionality in different chemical environments.
Recent research has also focused on the electrochemical properties of 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid. Cyclic voltammetry studies have revealed its redox behavior under various conditions, highlighting its potential as an electrocatalyst in energy storage devices such as batteries and supercapacitors. Additionally, its ability to undergo metal-mediated coupling reactions has been explored, offering new possibilities for cross-coupling chemistry.
In conclusion, 3-Iodo-5-nitro-2-(trifluoromethoxy)pyridine-6-acetic acid is a multifaceted compound with diverse applications across multiple disciplines. Its unique combination of functional groups provides a rich platform for further research and development. As scientific advancements continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in shaping future innovations in chemistry and beyond.
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